Cas no 2228338-99-4 (2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol)

2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol
- EN300-1919004
- 2228338-99-4
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- インチ: 1S/C8H7BrClNO3/c9-4-8(12)5-1-2-7(11(13)14)6(10)3-5/h1-3,8,12H,4H2
- InChIKey: UHIXBVHAMQVQOL-UHFFFAOYSA-N
- ほほえんだ: BrCC(C1C=CC(=C(C=1)Cl)[N+](=O)[O-])O
計算された属性
- せいみつぶんしりょう: 278.92978g/mol
- どういたいしつりょう: 278.92978g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 66Ų
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919004-1.0g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1919004-10g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 10g |
$4729.0 | 2023-09-17 | ||
Enamine | EN300-1919004-10.0g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1919004-5.0g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1919004-2.5g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 2.5g |
$2155.0 | 2023-09-17 | ||
Enamine | EN300-1919004-0.25g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 0.25g |
$1012.0 | 2023-09-17 | ||
Enamine | EN300-1919004-0.05g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 0.05g |
$924.0 | 2023-09-17 | ||
Enamine | EN300-1919004-0.1g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 0.1g |
$968.0 | 2023-09-17 | ||
Enamine | EN300-1919004-0.5g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 0.5g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1919004-1g |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol |
2228338-99-4 | 1g |
$1100.0 | 2023-09-17 |
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-olに関する追加情報
2-Bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol: A Comprehensive Overview
The compound 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol, with the CAS number 2228338-99-4, is a versatile organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a chloro group, and a nitro group attached to a phenyl ring, along with an ethan-1-ol moiety. The presence of these functional groups makes it highly reactive and suitable for various applications in synthetic chemistry.
Key Features and Structure
The molecular structure of 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol is notable for its substituted phenyl ring. The bromine atom is located at the second position of the ethan-1-ol group, while the phenyl ring carries both chlorine and nitro substituents at the third and fourth positions, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of complex organic compounds.
Synthesis and Reactivity
The synthesis of 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol typically involves multi-step reactions that include nucleophilic substitution, electrophilic aromatic substitution, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. Its reactivity is primarily influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the hydroxyl group. These properties make it a valuable precursor in the construction of bioactive molecules.
Applications in Drug Discovery
In recent years, 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1-ol has found significant applications in drug discovery research. Its ability to act as a chiral building block has been exploited in the synthesis of enantiomerically pure compounds with potential therapeutic applications. For instance, derivatives of this compound have shown promise as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases.
Environmental Impact and Safety Considerations
While 2-bromo-1-(3-chloro-4-nitrophenyl)ethan-1
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